N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide
Description
N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide: is a complex organic compound that features a thiazepane ring, a sulfonamide group, and a methylphenyl moiety
Properties
IUPAC Name |
N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-11-4-5-13(15-22(2,18)19)12(10-11)14(17)16-6-3-8-23(20,21)9-7-16/h4-5,10,15H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTFGDSYGKGICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)N2CCCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide typically involves multiple steps:
Formation of the Thiazepane Ring: This can be achieved through a condensation reaction involving a suitable amine and a carbonyl compound in the presence of sulfur.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiazepane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenyl Moiety: This can be done through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Biological Probes: Used in research to study enzyme interactions and protein functions.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with specific characteristics.
Mechanism of Action
The mechanism by which N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiazepane ring may provide steric hindrance or specific binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]methanesulfonamide
- N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-ethylphenyl]methanesulfonamide
Uniqueness
N-[2-(1,1-dioxo-1,4-thiazepane-4-carbonyl)-4-methylphenyl]methanesulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thiazepane ring also distinguishes it from many other sulfonamide compounds, potentially offering unique binding properties and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
